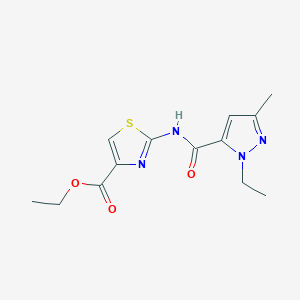
ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C14H17N3O3S, with a molecular weight of approximately 307.37 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃S |
| Molecular Weight | 307.37 g/mol |
| CAS Number | 1172742-70-9 |
Synthesis
The synthesis of this compound generally involves the reaction of thiazole derivatives with pyrazole amides under specific conditions to yield the final product. Various methods have been reported in the literature, focusing on optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)-1,3-thiazole have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the thiazole ring enhances the compound's ability to penetrate microbial cell walls.
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies have reported that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain thiazoles have been shown to affect cell cycle progression and promote cell death in human liver carcinoma cell lines . The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vivo studies using models of inflammation demonstrated that compounds with similar structures could reduce edema and inflammatory markers significantly . The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticonvulsant Activity : A study demonstrated that thiazole derivatives exhibited anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
- Antiproliferative Activity : In vitro testing against various cancer cell lines showed that certain pyrazole-thiazole hybrids had significant antiproliferative effects comparable to standard chemotherapeutics .
属性
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-4-17-10(6-8(3)16-17)11(18)15-13-14-9(7-21-13)12(19)20-5-2/h6-7H,4-5H2,1-3H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJFFGETFLGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














